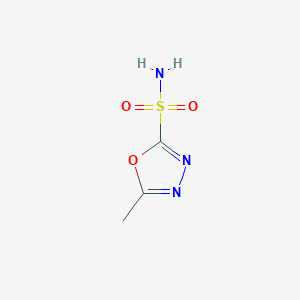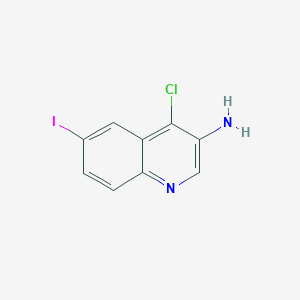
4-Chloro-6-iodoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-iodoquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The compound’s structure features a quinoline core substituted with chlorine and iodine atoms at the 4th and 6th positions, respectively, and an amino group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodoquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aniline derivatives with appropriate halogenated reagents. For instance, the reaction of 2-chloro-6-iodoaniline with suitable reagents under controlled conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of ionic liquids can enhance reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 4-Chloro-6-iodoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties .
科学研究应用
4-Chloro-6-iodoquinolin-3-amine has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
4-Chloroquinoline: Lacks the iodine substitution, which can affect its reactivity and biological activity.
6-Iodoquinoline: Lacks the chlorine substitution, leading to different chemical properties.
4-Chloro-7-iodoquinoline: Similar structure but with iodine at the 7th position, which can influence its chemical behavior.
Uniqueness: 4-Chloro-6-iodoquinolin-3-amine’s unique combination of chlorine and iodine substitutions at specific positions makes it distinct. This unique structure contributes to its specific reactivity and potential biological activities, setting it apart from other quinoline derivatives .
属性
分子式 |
C9H6ClIN2 |
|---|---|
分子量 |
304.51 g/mol |
IUPAC 名称 |
4-chloro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 |
InChI 键 |
SYIAWFXVNBYQPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C(=C2C=C1I)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


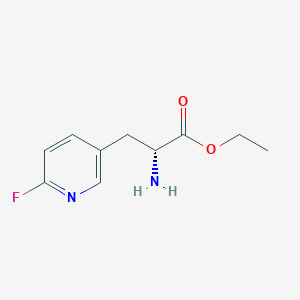

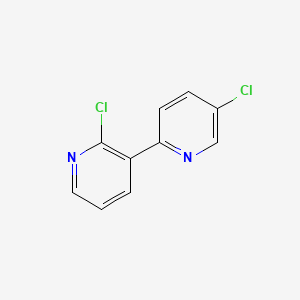

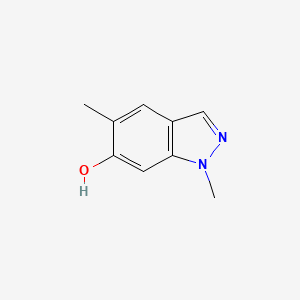
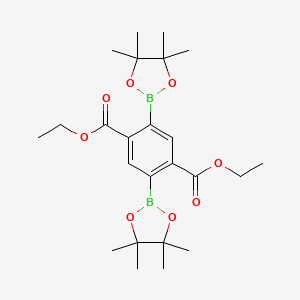
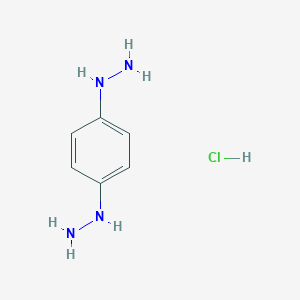

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
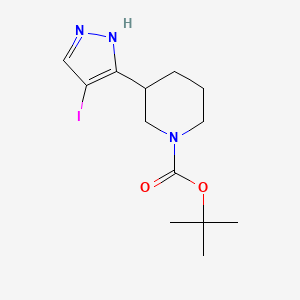
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
